3-(4-Chloro-2-isopropylphenoxy)azetidine

Description

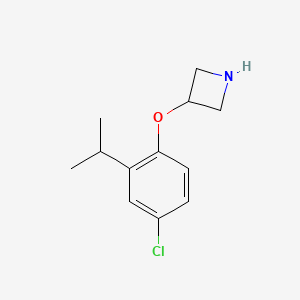

3-(4-Chloro-2-isopropylphenoxy)azetidine is an azetidine derivative featuring a phenoxy substituent modified with chlorine and an isopropyl group. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol (CAS: 1220027-87-1) . The compound’s structure includes a 4-chloro-2-isopropylphenoxy group attached to the azetidine ring, a four-membered nitrogen-containing heterocycle.

Properties

IUPAC Name |

3-(4-chloro-2-propan-2-ylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8(2)11-5-9(13)3-4-12(11)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXCVLHGBNCPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Cl)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901247888 | |

| Record name | 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-87-1 | |

| Record name | 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-isopropylphenoxy)azetidine typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor reacts with 4-chloro-2-isopropylphenol under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-isopropylphenoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an inert solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-2-isopropylphenoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-isopropylphenoxy)azetidine is primarily driven by its ability to undergo ring-opening reactions due to the significant ring strain in the azetidine ring . This reactivity allows it to interact with various molecular targets, potentially disrupting biological pathways or facilitating the formation of new chemical bonds in synthetic applications .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is part of a broader class of phenoxyazetidine derivatives. Key analogs and their structural differences are summarized below:

Key Observations :

- Substituent Size and Lipophilicity: The target compound’s isopropyl group at the 2-position introduces greater steric bulk and lipophilicity compared to methyl or ethyl analogs (e.g., 3-(2-Chloro-4-methylphenoxy)azetidine). This may enhance membrane permeability but reduce solubility in polar solvents .

- Halogen Effects: Replacing chlorine with fluorine (as in 3-(4-Chloro-2-fluoro-phenoxy)azetidine) reduces molecular weight (201.63 vs.

- Branching vs. Linear Chains: The sec-butyl substituent in 3-[4-(sec-Butyl)-2-chlorophenoxy]azetidine increases molecular weight (239.75) and introduces branching, which could influence conformational stability or intermolecular interactions .

Inference for Target Compound :

- Substituting the chalconimine precursor with 4-chloro-2-isopropylphenol derivatives would likely follow a similar pathway. However, bulkier substituents (e.g., isopropyl) may require extended reaction times or modified purification steps to accommodate lower solubility .

Physicochemical and Functional Implications

- Solubility : The isopropyl group’s hydrophobicity suggests lower aqueous solubility compared to methyl or ethyl analogs, which could impact formulation strategies.

- Steric Effects : The 2-isopropyl group may hinder nucleophilic attack on the azetidine ring or limit interactions with biological targets due to steric shielding.

- Electronic Effects: The chlorine atom’s electron-withdrawing nature may stabilize the phenoxy group’s negative charge, influencing acidity (pKa) and reactivity .

Biological Activity

3-(4-Chloro-2-isopropylphenoxy)azetidine is a heterocyclic compound with the molecular formula C12H16ClNO. This compound belongs to the class of azetidines, which are characterized by their four-membered nitrogen-containing rings. Due to their unique structural properties, azetidines have garnered attention for their potential biological activities, including antibacterial, antifungal, and pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

Structure and Reactivity

The compound features a 4-chloro-2-isopropylphenoxy group attached to the azetidine ring, which influences its chemical reactivity and biological properties. The presence of chlorine and isopropyl groups contributes to the compound's lipophilicity and steric effects, potentially enhancing its interaction with biological targets.

Research indicates that similar compounds exhibit weak cyclooxygenase-1 (COX-1) inhibitory activity. This suggests that this compound may also interact with COX enzymes, which play a crucial role in inflammation and pain pathways. The azetidine structure allows for various chemical transformations, including nucleophilic substitutions and intramolecular reactions, making it a versatile candidate for further investigations in drug development.

Biochemical Pathways

Azetidines are known to participate in polyamine synthesis through anionic and cationic ring-opening polymerization processes. This pathway is significant as polyamines are essential for cellular functions such as growth and differentiation. The potential role of this compound in these pathways warrants further exploration to understand its biological implications fully.

Antibacterial and Antifungal Properties

Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The presence of the phenoxy group may enhance its interaction with microbial membranes or enzymes, leading to inhibitory effects on microbial growth.

Pharmacological Applications

The compound has been investigated as a potential pharmacophore in drug discovery due to its structural characteristics. Its ability to inhibit COX enzymes positions it as a candidate for developing anti-inflammatory drugs. Moreover, its unique structure may allow for modifications that enhance potency and selectivity against specific biological targets.

Comparative Studies with Similar Compounds

A comparative analysis with other azetidine derivatives reveals that structural modifications can significantly impact biological activity. For instance, compounds with additional functional groups or altered ring sizes often exhibit enhanced efficacy against specific targets. The unique properties of this compound could lead to the identification of novel therapeutic agents through further structure-activity relationship (SAR) studies .

Case Study: Inhibition of COX Enzymes

In one study focusing on azetidine derivatives, researchers identified that certain modifications led to increased COX-1 inhibition compared to parent compounds. This finding underscores the importance of structural features in determining biological activity. Future studies should aim to quantify the specific inhibitory effects of this compound on COX enzymes and explore its potential implications in inflammatory diseases .

Summary Table of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antibacterial | Potential inhibitory effects on bacterial growth | |

| Antifungal | Possible efficacy against fungal pathogens | |

| COX Inhibition | Weak inhibitory activity on COX-1 | |

| Polyamine Synthesis | Role in biochemical pathways related to cell growth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.